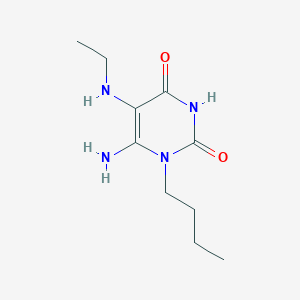
3-Methyl-8-(3-methylpiperidin-1-yl)-7-octylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-Methyl-8-(3-methylpiperidin-1-yl)-7-octylpurine-2,6-dione” is a purine derivative. Purines are biologically significant compounds and are part of many biochemical processes. They are found in DNA, RNA, and ATP .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the purine ring, followed by the attachment of the various substituents. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The purine ring provides a rigid, planar structure, while the various substituents would add complexity and potentially influence the compound’s properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, and stability would be determined by the functional groups present .Applications De Recherche Scientifique
Type 2 Diabetes Treatment
BI 1356 is a highly potent, selective, and orally bioavailable DPP-4 inhibitor. It was designed for the treatment of type 2 diabetes. DPP-4 inhibitors enhance insulin secretion and reduce blood glucose levels by inhibiting the degradation of incretin hormones (such as GLP-1) that regulate glucose homeostasis .
Xanthine-Based Scaffold
BI 1356 is structurally derived from the xanthine scaffold. Its unique chemical class contributes to its superior potency and longer duration of action compared to other DPP-4 inhibitors. The xanthine-based structure provides a promising avenue for developing effective antidiabetic agents .
Clinical Trials and Once-Daily Potential
BI 1356 is currently undergoing clinical phase IIb trials. Its favorable pharmacokinetic profile suggests the potential for once-daily dosing in type 2 diabetics. The compound’s long-acting properties make it an attractive candidate for improving patient compliance and glycemic control .
Blood Glucose Lowering in Animal Models
In preclinical studies, BI 1356 demonstrated significant blood glucose-lowering effects across different animal species. This efficacy supports its therapeutic relevance in managing hyperglycemia associated with type 2 diabetes .
DPP-4 Inhibition Mechanism
BI 1356 inhibits DPP-4, an enzyme responsible for degrading incretin hormones. By blocking DPP-4 activity, it prolongs the action of GLP-1 and GIP, leading to enhanced insulin secretion and reduced glucagon release. This mechanism helps maintain glucose homeostasis .
Future Clinical Applications
Beyond diabetes, researchers are exploring the potential of DPP-4 inhibitors in other metabolic disorders, cardiovascular diseases, and even cancer. BI 1356’s unique structure may offer insights into broader therapeutic applications .
Mécanisme D'action
Target of Action
A structurally similar compound, bi 1356, is known to inhibit dipeptidyl peptidase-4 (dpp-4) . DPP-4 is an enzyme that degrades incretin hormones, which stimulate a decrease in blood glucose levels .
Mode of Action
If it acts similarly to bi 1356, it may inhibit dpp-4, preventing the degradation of incretin hormones and thereby increasing their concentration . This would lead to a decrease in blood glucose levels .
Biochemical Pathways
If it acts like BI 1356, it may affect the incretin system, which regulates glucose homeostasis . By inhibiting DPP-4, the compound could prolong the action of incretin hormones, leading to increased insulin secretion and decreased glucagon release .
Result of Action
If it acts like BI 1356, it could lead to a decrease in blood glucose levels by increasing the concentration of incretin hormones .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-methyl-8-(3-methylpiperidin-1-yl)-7-octylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N5O2/c1-4-5-6-7-8-9-13-25-16-17(23(3)20(27)22-18(16)26)21-19(25)24-12-10-11-15(2)14-24/h15H,4-14H2,1-3H3,(H,22,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYKHIWNMMRNFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1N3CCCC(C3)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-8-(3-methylpiperidyl)-7-octyl-1,3,7-trihydropurine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

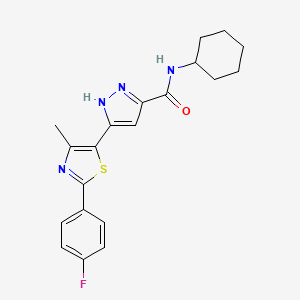
![L-Proline, N-[(1,1-dimethylethoxy)carbonyl]glycyl-4-(benzoylamino)-, (4R)-](/img/structure/B2496033.png)
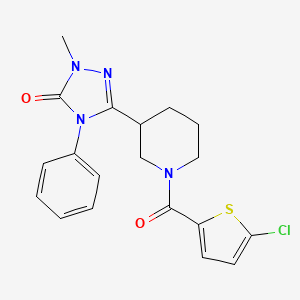
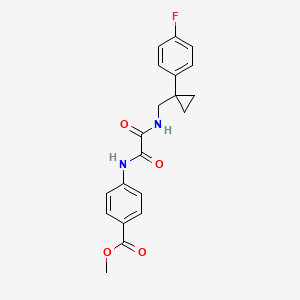
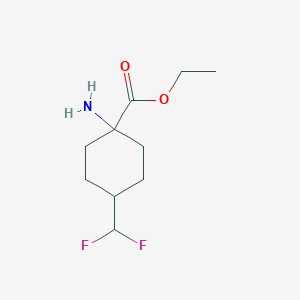
![4-[(5,6-dichloropyridin-3-yl)sulfonyl]-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2496038.png)

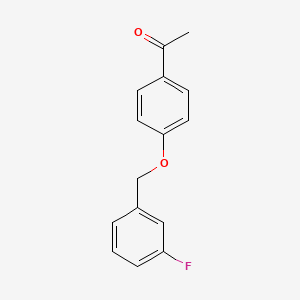
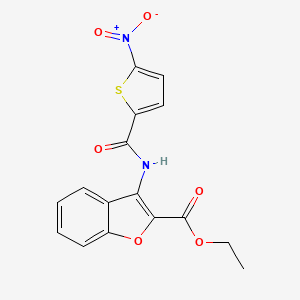
![6-Oxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride](/img/structure/B2496045.png)
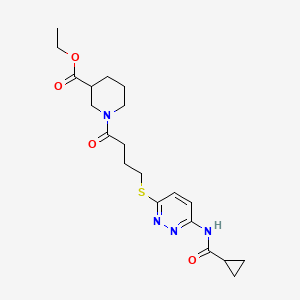
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2496047.png)
![N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2496048.png)
